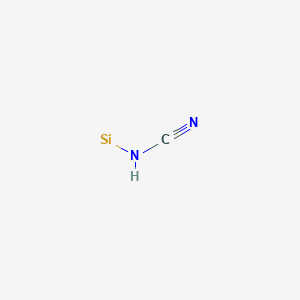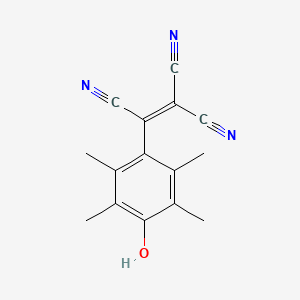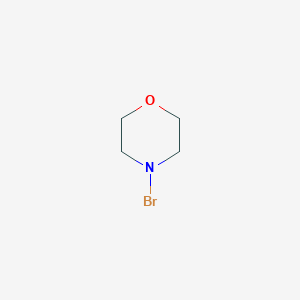![molecular formula C12H8Cl3NO3S B14351181 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine CAS No. 91406-19-8](/img/structure/B14351181.png)
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine is a complex organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of multiple chlorine atoms and a methanesulfonyl group attached to a phenoxy ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine typically involves multiple steps, starting with the chlorination of pyridine to form 2,6-dichloropyridine . This intermediate is then reacted with 2-chloro-4-(methanesulfonyl)phenol under specific conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and solvents like DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropyridine: A simpler compound with similar chlorination but without the phenoxy and methanesulfonyl groups.
2,4-Dichloropyridine: Another chlorinated pyridine with different substitution patterns.
4-Amino-2,6-dichloropyridine: Contains an amino group instead of the phenoxy and methanesulfonyl groups.
Uniqueness
The uniqueness of 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
| 91406-19-8 | |
Molekularformel |
C12H8Cl3NO3S |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
2,6-dichloro-4-(2-chloro-4-methylsulfonylphenoxy)pyridine |
InChI |
InChI=1S/C12H8Cl3NO3S/c1-20(17,18)8-2-3-10(9(13)6-8)19-7-4-11(14)16-12(15)5-7/h2-6H,1H3 |
InChI-Schlüssel |
UAUDKSHIKSZVKS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC(=NC(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)


![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)

![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
